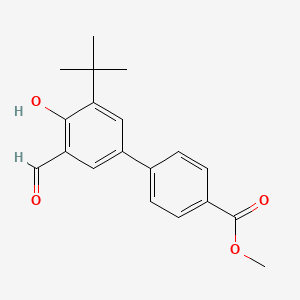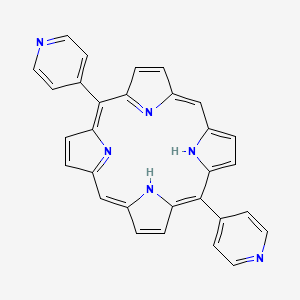
5,15-Di-4-pyridinyl-21H,23H-porphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,15-Di-4-pyridinyl-21H,23H-porphine is a porphyrin derivative characterized by the presence of pyridine groups at the 5 and 15 positions of the porphine ring. Porphyrins are a group of organic compounds, known for their role in biological systems, such as heme and chlorophyll. The unique structure of this compound makes it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,15-Di-4-pyridinyl-21H,23H-porphine typically involves the condensation of pyridine-4-carbaldehyde with pyrrole under acidic conditions. The reaction is often carried out in a solvent such as propionic acid, and the mixture is heated to facilitate the formation of the porphyrin ring. The product is then purified using chromatographic techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5,15-Di-4-pyridinyl-21H,23H-porphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can alter its electronic properties.
Reduction: Reduction reactions can lead to the formation of reduced porphyrin species.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of porphyrin oxides, while substitution reactions can introduce new functional groups onto the pyridine rings .
Scientific Research Applications
5,15-Di-4-pyridinyl-21H,23H-porphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes, which are studied for their catalytic properties.
Biology: The compound is investigated for its potential in photodynamic therapy, where it can generate reactive oxygen species upon light activation to kill cancer cells.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a diagnostic tool for imaging.
Mechanism of Action
The mechanism of action of 5,15-Di-4-pyridinyl-21H,23H-porphine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, leading to various effects. For example, in photodynamic therapy, the compound generates reactive oxygen species upon light activation, which can induce cell death in targeted tissues .
Comparison with Similar Compounds
Similar Compounds
5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine: This compound has pyridine groups at all four meso positions, making it more symmetrical compared to 5,15-Di-4-pyridinyl-21H,23H-porphine.
5,15-Diphenyl-10,20-di(4-pyridyl)porphyrin: This derivative has phenyl groups at the 10 and 20 positions, adding steric bulk and altering its electronic properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which provides a balance between electronic properties and steric effects. This makes it particularly useful in forming metal complexes with specific geometries and reactivities .
Properties
Molecular Formula |
C30H20N6 |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
5,15-dipyridin-4-yl-21,22-dihydroporphyrin |
InChI |
InChI=1S/C30H20N6/c1-5-25-29(19-9-13-31-14-10-19)26-7-3-23(35-26)18-24-4-8-28(36-24)30(20-11-15-32-16-12-20)27-6-2-22(34-27)17-21(1)33-25/h1-18,33,35H |
InChI Key |
AGTDWEGZKYCXFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=CC=C(N3)C=C4C=CC(=N4)C(=C5C=CC(=N5)C=C1N2)C6=CC=NC=C6)C7=CC=NC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


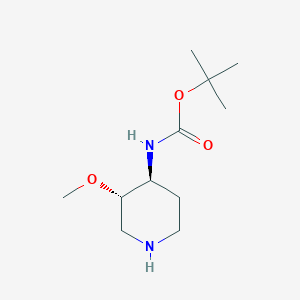
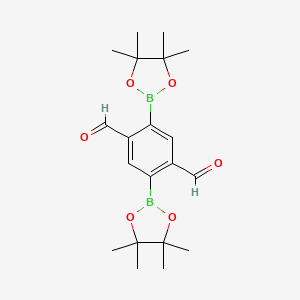
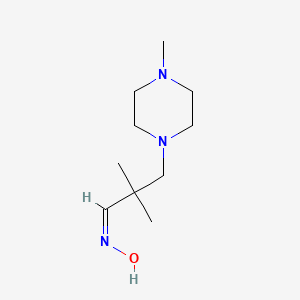
![2-Hydroxy-3-(diphenylphosphino)-2'-[hydroxy[2-(triethylsilyl)phenyl]methyl]-[1,1'-binaphthalene]](/img/structure/B15073029.png)
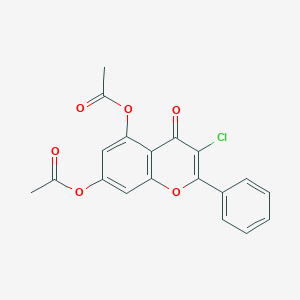
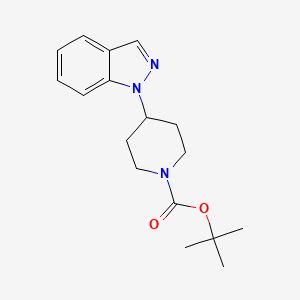
![copper;4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline](/img/structure/B15073049.png)

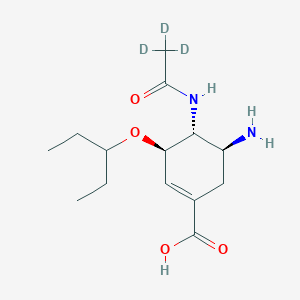

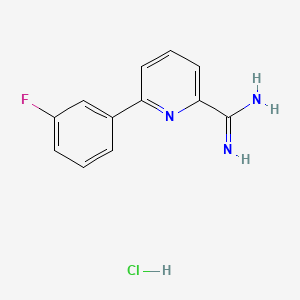
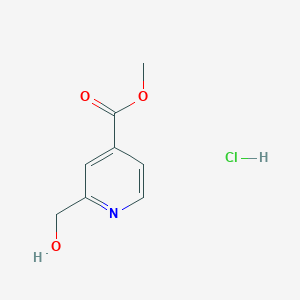
![Pyridine, 2-[(2-isocyanatoethyl)dithio]-](/img/structure/B15073086.png)
